![molecular formula C7H7F5O2 B106373 3,3,4,4,4-Pentafluorobutyl acrylate CAS No. 17527-31-0](/img/structure/B106373.png)
3,3,4,4,4-Pentafluorobutyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,4-Pentafluorobutyl acrylate is a fluorinated acrylate that has gained significant attention in the scientific community due to its unique properties. This compound is used in various research applications, including polymer chemistry, material science, and biomedical engineering.
Wirkmechanismus
The mechanism of action of 3,3,4,4,4-Pentafluorobutyl acrylate is not well understood. However, it is believed that the fluorinated group in the compound enhances its chemical and thermal stability, making it resistant to degradation and oxidation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and does not cause any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3,3,4,4,4-Pentafluorobutyl acrylate in lab experiments is its high thermal stability and chemical resistance. This property makes it suitable for use in harsh chemical environments and high-temperature reactions. However, its limited solubility in common solvents can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3,3,4,4,4-Pentafluorobutyl acrylate. Some of the areas that require further investigation include its use in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of more efficient and cost-effective fluorinated polymers.
Conclusion:
In conclusion, this compound is a fluorinated acrylate that has unique properties, making it suitable for use in various research applications. Its high thermal stability and chemical resistance make it an ideal candidate for the development of new materials for biomedical applications. However, further research is required to fully understand its mechanism of action and to optimize its synthesis methods.
Synthesemethoden
The synthesis of 3,3,4,4,4-Pentafluorobutyl acrylate involves the reaction of acryloyl chloride with pentafluorobutyl alcohol in the presence of a base catalyst. The reaction is carried out under an inert atmosphere and at low temperature. The resulting compound is purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,4-Pentafluorobutyl acrylate is used in various research applications, including the synthesis of fluorinated polymers, such as fluorinated acrylate copolymers, which have unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make them suitable for various applications, including coatings, adhesives, and biomedical devices.
Eigenschaften
CAS-Nummer |
17527-31-0 |
---|---|
Molekularformel |
C7H7F5O2 |
Molekulargewicht |
218.12 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluorobutyl prop-2-enoate |
InChI |
InChI=1S/C7H7F5O2/c1-2-5(13)14-4-3-6(8,9)7(10,11)12/h2H,1,3-4H2 |
InChI-Schlüssel |
AVVYSSRKCWEPBH-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(C(F)(F)F)(F)F |
Kanonische SMILES |
C=CC(=O)OCCC(C(F)(F)F)(F)F |
Andere CAS-Nummern |
17527-31-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.